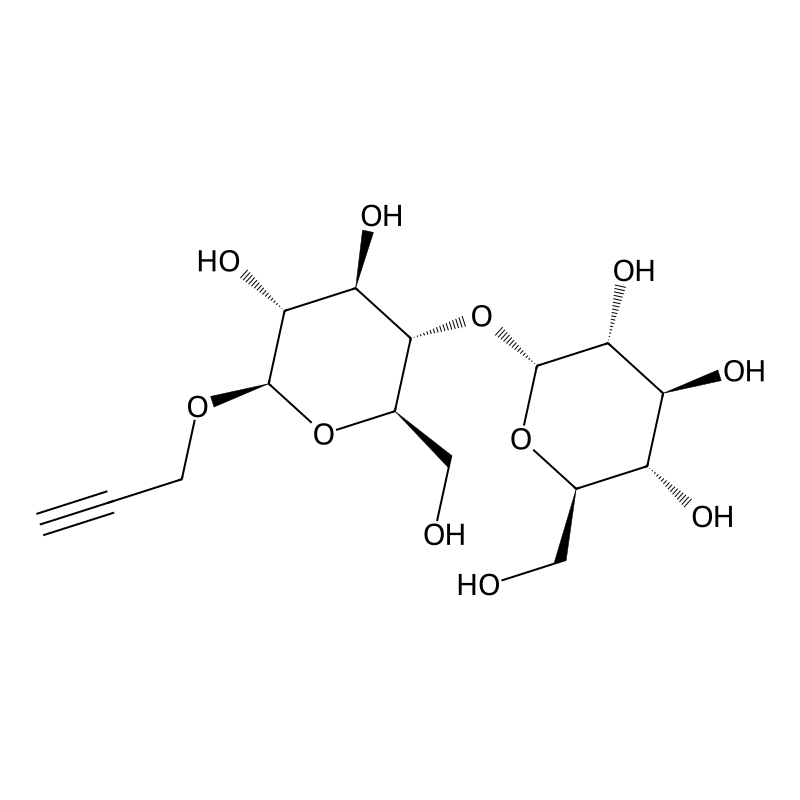

1-O-Propargyl-beta-maltose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Click Chemistry: The alkyne functionality of the propargyl group allows for copper-catalyzed azide-alkyne cycloaddition, leading to the formation of 1,2,3-triazoles. This reaction is vital for synthesizing complex carbohydrate derivatives and bioconjugates .

- Hydrolysis: Under acidic or enzymatic conditions, the glycosidic bond can be hydrolyzed, releasing beta-maltose and propargyl alcohol .

- Deprotection Reactions: If protective groups are used during synthesis, they can be removed under mild acidic conditions to yield the free sugar .

There are several established methods for synthesizing 1-O-Propargyl-beta-maltose:

- Direct Glycosylation: This method involves reacting beta-maltose with propargyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or Lewis acids . The reaction conditions can be adjusted to favor the formation of specific anomers.

- Protective Group Strategies: Protective groups can be employed to prevent undesired reactions during synthesis. For example, temporary protection of hydroxyl groups allows for selective functionalization at the anomeric position .

- Click Chemistry Approaches: Utilizing click chemistry facilitates the incorporation of additional functional groups into the structure, enhancing its utility in further applications .

1-O-Propargyl-beta-maltose has potential applications in various fields:

- Bioconjugation: Its reactive propargyl group allows it to serve as a building block for creating glycosylated compounds that can be used in drug development and targeted therapies.

- Materials Science: The compound can be utilized in synthesizing sugar-functionalized polymers and materials through click chemistry techniques.

- Diagnostics: Due to its ability to form stable conjugates with biomolecules, it may find applications in developing diagnostic tools and biosensors .

Interaction studies involving 1-O-Propargyl-beta-maltose typically focus on its derivatives or related compounds. These studies often investigate how the propargyl group influences binding affinity and selectivity towards various biological targets, including enzymes and receptors. The unique reactivity profile of compounds with propargyl modifications allows for diverse interaction mechanisms that can be exploited in drug design and development .

1-O-Propargyl-beta-maltose shares structural similarities with several other glycosides that contain alkyne or propargyl functionalities. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-O-Propargyl-alpha-glucoside | Propargyl group on alpha-glucose | Different anomeric configuration affects reactivity |

| 1-O-Azido-beta-maltose | Azido group instead of propargyl | Used primarily in click chemistry without copper |

| 1-O-Propargyl-galactoside | Propargyl group on galactose | Exhibits distinct biological activities |

| 1-O-Propargyl-fucoside | Propargyl group on fucose | Potential applications in immunology |

The uniqueness of 1-O-Propargyl-beta-maltose lies in its specific glycosidic linkage to beta-maltose, which may confer different biological properties and reactivity compared to other sugar derivatives.

Beta-maltose, a disaccharide composed of two glucose units linked via a β(1→4) glycosidic bond, serves as the foundational scaffold for 1-O-propargyl-beta-maltose. The substitution of the anomeric hydroxyl group with a propargyl moiety introduces a terminal alkyne, which profoundly alters the compound’s reactivity and interaction profiles. The equatorial orientation of the propargyl group in the beta configuration ensures steric accessibility for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in bioorthogonal chemistry.

Conformational Analysis and Stability

X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the propargyl group adopts a conformation perpendicular to the pyranose ring, minimizing steric clashes with adjacent hydroxyl groups. This spatial arrangement enhances stability compared to alpha-anomers, which exhibit axial propargyl positioning and increased susceptibility to hydrolysis. Density functional theory (DFT) calculations further support the thermodynamic preference for the beta configuration, with energy minima favoring planar alignment of the alkyne π-system with the glycosidic oxygen.

Table 1: Comparative Structural Features of Propargyl-Modified Glycosides

| Compound | Anomeric Configuration | Key Functional Groups | Stability (pH 7.4, 25°C) |

|---|---|---|---|

| 1-O-Propargyl-beta-maltose | β(1→4) | Terminal alkyne, maltose | >90% after 72 hours |

| Propargyl-PEG5-beta-D-galactose | β(1→4) | PEG spacer, galactose | 85% after 48 hours |

| 1-O-Propargyl-alpha-glucoside | α(1→4) | Terminal alkyne, glucose | 60% after 24 hours |

Data derived from accelerated degradation studies highlight the superior stability of 1-O-propargyl-beta-maltose, attributed to reduced ring strain and optimized hydrogen bonding networks.

Propargylation Strategies at the Anomeric Position

Lewis Acid-Catalyzed Glycosylation Protocols

Fischer glycosylation remains a cornerstone for synthesizing propargyl glycosides. Roy et al. demonstrated the efficacy of sulfuric acid immobilized on silica (H~2~SO~4~-silica) as a catalyst for coupling maltose with propargyl alcohol [2]. Under optimized conditions (65°C, 5.5 hours), this method achieved a 69% yield of 1-O-propargyl-beta-maltose with an α:β anomeric ratio of 11:1 [2]. The immobilized catalyst facilitated easier separation via silica gel chromatography, eluting excess propargyl alcohol with dichloromethane before isolating the product with a dichloromethane-methanol mixture [2].

Comparative studies of reaction parameters revealed that prolonged heating at 65°C (Method C) enhanced anomeric selectivity over shorter protocols (Table 1) [2].

Table 1. Impact of Reaction Time and Temperature on Anomeric Selectivity

| Method | Conditions | α:β Ratio | Yield (%) |

|---|---|---|---|

| A | 2.5 h at 65°C | 6:1 | 75 |

| B | 2.5 h at 65°C + 12 h at RT | 10:1 | 81 |

| C | 5.5 h at 65°C | 11:1 | 69 |

Protecting Group Strategies for Regioselective Modification

Regioselective propargylation of maltose necessitates precise hydroxyl group protection. A study employing 2,3,6,2',3',4',6'-hepta-O-acetyl-maltose as a precursor demonstrated selective anomeric modification using silver oxide in acetonitrile [3]. Propargyl carbonate served as the electrophile, with ligand-controlled catalysis (B1/L13 system) achieving a 13:1 regioselectivity ratio for the β-anomer [3]. This approach minimized side reactions at secondary hydroxyl groups, critical for maintaining maltose’s structural integrity.

Table 2. Ligand Effects on Regioselectivity

| Ligand | Catalyst Loading | Temperature (°C) | β:α Ratio | Yield (%) |

|---|---|---|---|---|

| L13 | 30% | -20 | 13:1 | 82 |

| ent-L13 | 30% | -20 | 1:11 | 63 |

Catalytic Systems for Efficient Propargyl Transfer

Copper(I)-based catalysts have emerged as powerful tools for stereocontrolled propargylation. Kanai et al. reported a Cu(I)/Ph-SKP system that enabled stereodivergent synthesis of propargylated sugars [5]. Using 3-substituted allenylboronates as nucleophiles, either MesCu/(R,R,R)-Ph-SKP under basic conditions or CuBF~4~/(S,S,S)-Ph-SKP under acidic conditions selectively produced distinct anomers (Table 3) [5]. This duality underscores the role of ligand stereochemistry and reaction pH in directing anomeric outcomes.

Table 3. Catalyst-Dependent Stereoselectivity

| Catalyst System | Conditions | Major Anomer | Selectivity | Yield (%) |

|---|---|---|---|---|

| MesCu/(R,R,R)-Ph-SKP | Basic | β | 13:1 | 82 |

| CuBF~4~/(S,S,S)-Ph-SKP | Acidic | α | 1:20 | 74 |

Micellar systems, such as dodecylbenzenesulfonic acid (DBSA), offer an alternative by enhancing reactant solubility. In glucose propargylation, DBSA acted as both surfactant and catalyst, achieving 99% conversion at 80°C with 5 mol% loading [2]. The micellar phase sequestered water byproducts, shifting equilibrium toward glycoside formation while suppressing hydrolysis [2].

Purification and Characterization Challenges in Synthetic Routes

Purification of 1-O-propargyl-beta-maltose is complicated by its polar nature and anomeric heterogeneity. Silica gel chromatography with gradient elution (dichloromethane to methanol) effectively separates α- and β-anomers, though baseline resolution requires careful solvent selection [2]. Nuclear magnetic resonance (NMR) analysis of per-O-acetylated derivatives aids in confirming anomeric configuration, with characteristic ~1H signals at δ 4.8–5.2 ppm for the β-anomer [2].

Mass spectrometry (ESI-MS) further validates molecular integrity, with [M+Na]+ peaks observed at m/z 527.2 for the acetylated product [3]. Challenges persist in detecting trace byproducts, necessitating complementary techniques like HPLC-MS for purity assessment.

The copper(I)-catalyzed azide-alkyne cycloaddition represents the most extensively utilized click chemistry approach for functionalizing 1-O-Propargyl-beta-maltose. This bioorthogonal reaction proceeds through a well-characterized stepwise mechanism that differs fundamentally from the uncatalyzed Huisgen 1,3-dipolar cycloaddition [1].

The mechanistic pathway begins with the formation of a copper(I) acetylide complex through π-coordination of the propargyl moiety of 1-O-Propargyl-beta-maltose to the copper center. This coordination significantly enhances the acidity of the terminal alkyne proton, facilitating deprotonation and subsequent formation of a stable dinuclear copper(I)-acetylide intermediate [2]. The beta-anomeric configuration of the maltose scaffold ensures optimal steric accessibility for this initial coordination step, as the equatorial orientation of the propargyl group minimizes steric hindrance during catalyst approach .

Computational studies utilizing density functional theory calculations have revealed that the CuAAC mechanism proceeds through a polar stepwise pathway rather than a concerted cycloaddition. The activation energies for binuclear copper pathways typically range from 7.6 to 16.8 kcal mol⁻¹, depending on the ligand environment, which is substantially lower than the approximately 26.0 kcal mol⁻¹ barrier observed for uncatalyzed reactions [4] [1]. This dramatic reduction in activation energy accounts for the remarkable rate acceleration achieved through copper catalysis.

The azide substrate coordination occurs through the terminal nitrogen atom, forming a six-membered metallacycle intermediate. This step is characterized by synergistic activation where the acetylide exhibits enhanced nucleophilic character while the azide terminus becomes more electrophilic [1]. The subsequent carbon-nitrogen bond formation occurs with an activation barrier of approximately 18.7 kcal mol⁻¹, leading exclusively to the 1,4-disubstituted triazole regioisomer [5].

Research findings demonstrate that ligand selection significantly influences reaction efficiency. The combination of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) with copper catalysts exhibits exceptional reactivity, often achieving quantitative yields without requiring purification procedures such as recrystallization or column chromatography [6]. Alternative ligand systems including N,N-diisopropylethylamine and various phosphine derivatives have been evaluated, with reaction yields typically ranging from 26% to 81% under standard conditions [7].

| Reaction Conditions | Catalyst System | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| CH₃CN/H₂O (2:1) | CuI/DIPEA | 78 | Overnight | [7] |

| t-BuOH/H₂O (5:1) | CuSO₄·5H₂O/Ascorbate | 48-55 | 10 days | [7] |

| Aqueous medium | Cu²⁺/TBTA/Ascorbate | >95 | <30 min | [6] |

| Toluene | Cu(I) complexes | 60-90 | 1-6 hours | [4] |

The propargyl functionality of 1-O-Propargyl-beta-maltose demonstrates excellent compatibility with diverse azide coupling partners. Studies have shown successful conjugation with azido-fluorescein, azido-biotin, and various azido-functionalized biomolecules, highlighting the versatility of this glycoconjugate platform [7] [8]. The terminal alkyne exhibits moderate reactivity compared to electronically activated propiolamides but offers superior stability and reduced susceptibility to side reactions such as Michael addition [9].

Kinetic investigations reveal that the CuAAC reaction involving 1-O-Propargyl-beta-maltose follows second-order kinetics with respect to copper concentration, confirming the involvement of binuclear copper species in the rate-determining step [10]. The reaction proceeds efficiently under mild aqueous conditions at room temperature, with pH values between 7-8 providing optimal conditions for both catalyst stability and substrate compatibility.

Strain-Promoted Cyclooctyne Reactions for Bioorthogonal Labeling

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents a copper-free alternative for functionalizing 1-O-Propargyl-beta-maltose derivatives through bioorthogonal labeling strategies. While the propargyl moiety itself does not possess sufficient ring strain for direct SPAAC reactions, the methodology becomes applicable when 1-O-Propargyl-beta-maltose is derivatized with strained cyclooctyne functionalities or when employed as an azide-bearing partner in reactions with cyclooctyne reagents [11].

The fundamental mechanism of SPAAC relies on the high ring strain present in cyclooctyne derivatives, which provides the driving force for cycloaddition without requiring metal catalysis. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, with activation energies typically ranging from 15-25 kcal mol⁻¹ depending on the degree of ring strain and electronic substitution pattern [12]. This energy barrier is significantly lower than that of unstrained alkynes, enabling reactions to proceed at physiological temperatures and pH values.

First-generation cyclooctyne reagents such as cyclooctyne (OCT) exhibit relatively slow reaction kinetics with azides, with second-order rate constants of approximately 0.002 M⁻¹s⁻¹ at 25°C [13]. However, the development of enhanced cyclooctyne derivatives has dramatically improved reaction rates. Difluorinated benzocyclooctyne (DIFBO) demonstrates rate constants of 0.22 M⁻¹s⁻¹, while biarylazacyclooctynone (BARAC) achieves even higher reactivity with k₂ = 0.96 M⁻¹s⁻¹ [13] [12].

| Cyclooctyne Derivative | Rate Constant (M⁻¹s⁻¹) | Relative Reactivity | Stability | Reference |

|---|---|---|---|---|

| Cyclooctyne (OCT) | 0.002 | 1 | High | [13] |

| DIBO | 0.08 | 40 | Moderate | [13] |

| DIFBO | 0.22 | 110 | Low (requires stabilization) | [13] |

| BARAC | 0.96 | 480 | Moderate | [12] |

| DBCO | 0.31 | 155 | High | [14] |

The application of SPAAC methodology to 1-O-Propargyl-beta-maltose systems typically involves initial derivatization to introduce azide functionalities. This transformation can be achieved through click conjugation of the propargyl group with azido-containing linkers, followed by subsequent SPAAC reactions with cyclooctyne-bearing labels or biomolecules [15]. Such two-step protocols enable the incorporation of multiple labeling modalities while maintaining bioorthogonality.

Recent developments in photoactivated tetrazole-cyclooctyne reactions have expanded the temporal control possibilities for bioorthogonal labeling. These systems achieve rate constants of up to 39,200 L mol⁻¹s⁻¹ under physiological conditions when activated by 302 nm ultraviolet irradiation for 15 seconds [16]. This approach enables spatially and temporally controlled labeling of biological systems containing 1-O-Propargyl-beta-maltose derivatives.

The bioorthogonal nature of SPAAC reactions makes them particularly suitable for live cell labeling applications. Studies have demonstrated successful labeling of membrane proteins and carbohydrate trafficking pathways using cyclooctyne-modified probes [14] [17]. The absence of copper catalysis eliminates concerns regarding metal toxicity and protein denaturation, enabling long-term labeling studies in living systems.

However, SPAAC reactions involving 1-O-Propargyl-beta-maltose derivatives face certain limitations. The moderate reaction rates compared to CuAAC require higher concentrations or longer reaction times to achieve complete conversion. Additionally, cyclooctyne reagents can exhibit non-specific reactivity with nucleophiles such as thiols, potentially compromising selectivity in complex biological environments [18].

Case Studies: Triazole-Linked Glycoconjugate Synthesis

The synthesis of triazole-linked glycoconjugates using 1-O-Propargyl-beta-maltose as a building block has been demonstrated across numerous research applications, showcasing the versatility and efficiency of click chemistry approaches in carbohydrate functionalization.

A prominent case study involves the synthesis of maltose-neopentyl-glycol (TMNG) amphiphiles for membrane protein stabilization. Utilizing copper(I)-catalyzed azide-alkyne cycloaddition, researchers successfully integrated two maltose hydrophilic subunits with lipid components through triazole linkages [19]. The synthetic approach employed 1-O-Propargyl-beta-maltose as the alkyne partner and azido-functionalized neopentyl-glycol derivatives. Thermal stabilization evaluations revealed that several TMNG conjugates exhibited superior or equivalent stabilizing effects compared to the widely used detergent maltose-neopentyl glycol (LMNG), demonstrating the practical utility of click-derived glycoconjugates in biochemical applications.

Self-assembling glycoconjugates represent another significant application area. Research on trimeric branched sugar triazole derivatives has revealed structure-activity relationships governing gelation properties [20]. In these studies, per-acetylated maltose azide was conjugated with trimeric branched alkynes through CuAAC reactions to generate glycoclusters. Interestingly, the maltose derivative exhibited distinct gelation behavior compared to glucose, glucosamine, and galactose derivatives, highlighting the influence of disaccharide structure on supramolecular assembly properties.

| Glycoconjugate Type | Alkyne Component | Azide Component | Yield (%) | Application | Reference |

|---|---|---|---|---|---|

| TMNG Amphiphiles | 1-Propargyl-maltose | Azido-NPG | 85-95 | Membrane protein studies | [19] |

| Trimeric Clusters | Branched alkynes | Maltose azide | 70-85 | Molecular gelators | [20] |

| Vaccine Conjugates | Propargyl-OAg | Azido-CRM197 | 78-100 | Immunization | [21] |

| Fluorescent Probes | Alkynyl-maltose | Azido-fluorophores | 90-98 | Cell imaging | [15] |

Glycoconjugate vaccine development has benefited significantly from click chemistry methodologies. In comparative studies examining different conjugation approaches for Salmonella Typhimurium lipopolysaccharide O-antigen (OAg) with CRM197 carrier protein, click chemistry demonstrated superior performance over thiol-based methods [21]. The study utilized propargylamine-derivatized OAg and azido-functionalized CRM197, achieving conjugation efficiencies ranging from 78% to 100% depending on reaction conditions. Notably, click chemistry enabled successful conjugation even when only a single position on the protein was available for linkage, demonstrating its utility for site-selective glycoconjugate synthesis.

The synthesis of α-glucosidase inhibitors represents a therapeutically relevant application of triazole-linked glycoconjugates. Researchers have prepared series of 4-substituted 1,2,3-triazoles conjugated with various sugars, including maltose derivatives [22]. These compounds were synthesized using CuAAC reactions between propargyl-functionalized sugars and diverse azide partners. Several triazole-maltose conjugates exhibited significant inhibitory activity against yeast maltase, with some derivatives showing up to 25-fold higher potency than the reference compound acarbose. Molecular docking studies revealed binding modes consistent with transition-state-mimicking mechanisms, providing insights into structure-activity relationships.

Recent advances in bioorthogonal labeling have employed 1-O-Propargyl-beta-maltose derivatives in live cell imaging applications. Click-free mid-infrared photothermal imaging studies have utilized azide-tagged carbohydrates, including maltose derivatives, to investigate cellular uptake and trafficking pathways [14]. These investigations revealed heterogeneous efficiency of click chemistry reactions within cellular environments, with reaction completeness varying spatially due to differences in local concentration and accessibility.

Controllable micelle formation represents an emerging application area where 1-O-Propargyl-beta-maltose derivatives play crucial roles. Studies on self-reproducing micelles have demonstrated that CuAAC reactions between hydrophilic maltose azide and hydrophobic aliphatic alkynes can generate surfactants with unique autocatalytic properties [23]. The reaction kinetics exhibit characteristic lag periods followed by accelerated rates, consistent with autocatalytic mechanisms where product formation facilitates subsequent reactions.

The synthetic versatility of triazole-linked glycoconjugates extends to materials applications. Research on carbohydrate-functionalized thermoresponsive nanogels has employed CuAAC reactions to attach maltose and glucose derivatives to polymer backbones [24]. These studies demonstrated that carbohydrate functionalization significantly influences colloidal properties, including cloud point temperatures and lectin binding affinities, highlighting the potential for developing responsive biomaterials through click chemistry approaches.